4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine: Characterized by the presence of ethyl and methyl substituents.
3,5-Dimethyl-1H-pyrazole: Lacks the ethyl substituent but has similar structural features.
4-Ethyl-1H-pyrazole: Contains the ethyl group but lacks the additional methyl substituent.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both ethyl and methyl groups on the pyrazole ring can enhance its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-3-6-8(13-14-9(6)10)7-4-11-12-5(7)2/h4H,3H2,1-2H3,(H,11,12)(H3,10,13,14) |
InChI Key |
ZGABXPRVLWHBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=C(NN=C2)C |
Origin of Product |
United States |
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